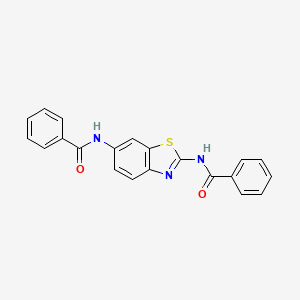

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-19(14-7-3-1-4-8-14)22-16-11-12-17-18(13-16)27-21(23-17)24-20(26)15-9-5-2-6-10-15/h1-13H,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDISGXLIKBJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄

-

Conditions : Reflux at 80–100°C for 6–12 hours.

-

Products : 6-Amino-1,3-benzothiazole and benzoic acid derivatives .

Basic Hydrolysis

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Conditions : Reflux at 60–80°C for 4–8 hours.

-

Products : Cleavage of benzamide groups yields 2-amino-1,3-benzothiazole-6-carboxylic acid .

Acylation and Sulfonation

The free amino group (if generated via hydrolysis) or existing amide groups participate in acylation/sulfonation:

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides.

-

Conditions : Reflux in dichloromethane or THF with triethylamine as a base.

-

Products :

Sulfonation

-

Reagents : Chlorosulfonic acid (ClSO₃H).

-

Conditions : 0–5°C in dry dichloromethane.

-

Products : Sulfonamide derivatives with enhanced solubility .

Nucleophilic Substitution

The benzothiazole core undergoes substitution at the 2-position:

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or iodine.

-

Conditions : Radical initiation via UV light or peroxides.

-

Products : 2-Bromo or 2-iodo derivatives for further cross-coupling .

Amination

-

Reagents : Ammonia or primary amines.

-

Conditions : CuI catalysis in DMF at 120°C.

Oxidation of the Benzothiazole Core

-

Reagents : m-Chloroperbenzoic acid (m-CPBA) or H₂O₂.

-

Conditions : Room temperature in acetic acid.

Reduction of Amides

-

Reagents : LiAlH₄ or BH₃·THF.

-

Conditions : Anhydrous ether, 0°C to room temperature.

-

Products : Reduction of amides to amines (e.g., 2-benzylamino-1,3-benzothiazol-6-ylbenzylamine) .

Cross-Coupling Reactions

Palladium or copper catalysts enable functionalization of the aromatic rings:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄.

-

Conditions : DME/H₂O, 80°C, 12 hours.

Buchwald-Hartwig Amination

-

Reagents : Primary amines, Pd₂(dba)₃, Xantphos.

-

Conditions : Toluene, 110°C, 24 hours.

-

Products : N-aryl derivatives with tailored electronic properties .

Cyclization and Heterocycle Formation

Intramolecular reactions generate fused heterocycles:

Formation of Triazoles

-

Reagents : NaN₃, CuI.

-

Conditions : Click chemistry in DMSO/H₂O.

Solvent-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in polar aprotic solvents (e.g., DMSO), confirmed via ¹H NMR .

Key Reaction Trends

| Reaction Type | Rate-Determining Step | Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis | Nucleophilic attack on carbonyl | 85–110 |

| Suzuki Coupling | Oxidative addition of Pd | 70–90 |

| Oxidation | Sulfur radical formation | 95–120 |

Scientific Research Applications

Biological Activities

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide exhibits a range of biological activities that make it a candidate for further research:

- Anti-inflammatory Properties : Compounds with similar structures have shown significant inhibition of inflammatory pathways. For instance, derivatives of benzothiazole have been linked to anti-inflammatory effects through the inhibition of specific enzymes involved in inflammation.

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess antimicrobial properties. Studies have reported that certain benzamide compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

- Anticancer Potential : The cytotoxic effects of benzothiazole derivatives against cancer cell lines have been documented. These compounds may induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of N-(6-chloro-1,3-benzothiazol-2-yl)benzamides for their antimicrobial activity against Enterococcus faecalis. Among the tested compounds, several exhibited significant antibacterial effects, highlighting the potential of benzothiazole derivatives in developing new antibiotics .

Case Study 2: Anticancer Activity

Research on benzothiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, a specific derivative demonstrated potent activity against various cancer cell lines through mechanisms that involve cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S)

- Structural Differences : Replaces one benzamide group with an adamantane moiety and includes a methoxy substituent at position 6 of the benzothiazole ring .

- Synthesis : Prepared via reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine, yielding a product with a rigid adamantane group .

- Crystallography : Crystallizes in the triclinic P1 space group, forming hydrogen-bonded dimers via N–H⋯N interactions. The adamantane group adopts a gauche conformation relative to the acetamide moiety .

- However, this may reduce aqueous solubility compared to the target compound’s benzamide substituents .

2.2. N-(2-Ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide (C₁₆H₁₄N₂OS₂)

- Structural Differences : Features an ethylsulfanyl group at position 2 instead of a benzamide group .

- Molecular Weight : Lower molar mass (314.43 g/mol ) due to the less bulky ethylsulfanyl substituent .

- Reactivity : The sulfur atom in the ethylsulfanyl group may increase susceptibility to oxidation, unlike the stable benzamide groups in the target compound. This could limit its utility in oxidative environments .

2.3. N-(2-Benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

- Structural Differences : Replaces one benzamide group with an adamantane-1-carboxamide moiety .

- Potential Applications: Adamantane’s rigid structure is advantageous in drug design for enhancing binding affinity to hydrophobic pockets in proteins. However, its high lipophilicity may compromise solubility compared to the target compound’s aromatic benzamide groups .

Physicochemical and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves sequential amidation of benzothiazol-2-amine, analogous to methods used for adamantane and ethylsulfanyl derivatives .

- Crystal Packing : Adamantane derivatives exhibit defined intermolecular interactions (e.g., S⋯S and C–H⋯O bonds), which stabilize their solid-state structures . Similar data for the target compound are lacking but could be critical for understanding its crystallinity.

- Biological Relevance: Benzothiazoles are noted for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents). The target’s dual benzamide groups may offer unique binding motifs compared to adamantane’s rigidity or ethylsulfanyl’s electronic effects .

Biological Activity

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is characterized by its unique structural features that combine a benzothiazole core with a benzamide moiety. The molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.

The biological activity of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide can be attributed to several mechanisms:

- Anti-inflammatory Activity : Compounds within the benzothiazole class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., A431, A549) and promote apoptosis through specific pathways .

- Antidiabetic Effects : Some studies suggest that N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide may exhibit anti-diabetic properties by inhibiting enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism .

Biological Activity Data

The following table summarizes key biological activities associated with N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide and related compounds:

Case Studies

- Anti-inflammatory Research : A study evaluated various benzothiazole derivatives for their anti-inflammatory properties. Among them, N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide exhibited significant inhibition of pro-inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Evaluation : Another investigation focused on the synthesis and biological evaluation of novel benzothiazole derivatives. The lead compound showed promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. The study highlighted the significance of structural modifications to enhance anticancer activity .

- Diabetes Management : In vitro assays demonstrated that certain derivatives of benzothiazole could effectively inhibit alpha-amylase activity. This suggests a potential role for N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide in managing diabetes through carbohydrate metabolism modulation .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide and related benzothiazole derivatives?

- Methodology : A one-pot synthesis approach using water as a solvent is effective for benzothiazole derivatives, reducing environmental impact while maintaining yield . Key steps include condensation of 6-aminobenzothiazole with benzoyl chloride derivatives under controlled pH and temperature. Characterization via IR spectroscopy and melting point determination confirms product purity .

Q. How can the molecular structure of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide be validated experimentally?

- Methodology : X-ray crystallography is the gold standard for structural elucidation. For example, in analogous compounds, triclinic crystal systems (space group P1) reveal planar benzothiazole cores and gauche conformations of substituents. Hydrogen bonding (N–H⋯N) and sulfur interactions (S⋯S) stabilize the crystal lattice . Refinement with SHELXL software ensures accuracy .

Q. What initial biological screening assays are recommended for this compound?

- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines. Antioxidant activity can be assessed via DPPH radical scavenging or ROS reduction assays, as benzothiazole derivatives often modulate oxidative stress . Dose-response curves and IC50 values provide preliminary efficacy data.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide for enhanced bioactivity?

- Methodology : Introduce substituents (e.g., methoxy, fluoro, or sulfamoyl groups) at specific positions on the benzamide or benzothiazole moieties. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PARP-1 or kinases . Validate with in vitro enzymatic assays and compare with control compounds .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology : Use QSAR models in software like Schrödinger or MOE to predict logP, solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. ADMET predictors (e.g., SwissADME) identify potential toxicity risks .

Q. How can crystallographic data resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodology : Compare crystal structures of active vs. inactive analogs to identify critical intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, adamantyl-substituted derivatives show enhanced stability due to hydrophobic packing . Pair this with in silico binding studies to correlate structural features with experimental results .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure benzothiazole derivatives?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during cyclization steps. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents. X-ray crystallography confirms absolute configuration .

Methodological Considerations

Q. How should researchers design experiments to address discrepancies in reported IC50 values for similar compounds?

- Methodology : Standardize assay conditions (cell line passage number, incubation time, solvent controls). Use a reference compound (e.g., doxorubicin) as an internal control. Validate results across multiple labs and statistically analyze variance (ANOVA) .

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- Methodology : LC-MS/MS identifies metabolites via fragmentation patterns. Accelerated stability studies (40°C/75% RH) simulate long-term degradation. High-resolution mass spectrometry (HRMS) confirms molecular formulae of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.